Trimethylarsine

説明

特性

IUPAC Name |

trimethylarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9As/c1-4(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDIUWINAKAPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073203 | |

| Record name | Arsine, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-88-4 | |

| Record name | Trimethylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsine, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ83UQ8A1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylarsine ((CH₃)₃As), a volatile organoarsenic compound, has garnered significant interest across various scientific disciplines, from environmental science to materials science. Historically known as "Gosio gas" and associated with microbial activity on arsenic-containing pigments, its role has expanded to being a crucial precursor in the microelectronics industry. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and analysis protocols, toxicological profile, and metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct garlic-like odor.[1][2] It is an organic derivative of arsine, where each hydrogen atom is substituted by a methyl group.[3] The compound is pyrophoric, meaning it can ignite spontaneously in the air.[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉As | [3] |

| Molar Mass | 120.03 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Garlic-like | [2] |

| Density | 1.124 g/cm³ | [2] |

| Melting Point | -87.3 °C | [2] |

| Boiling Point | 56 °C | [2] |

| Solubility in water | Slightly soluble | [2] |

| Solubility in other solvents | Soluble in organic solvents | [2] |

| Flash Point | -25 °C | [2] |

| Dipole Moment | 0.86 D | [2] |

Synthesis of this compound

This compound can be synthesized through various methods, with the Grignard reaction being a common laboratory-scale approach.

Synthesis via Grignard Reaction

This method involves the reaction of a methylmagnesium halide (Grignard reagent) with an arsenic trihalide, typically arsenic trichloride.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Arsenic trichloride (AsCl₃)

-

Saturated aqueous solution of thiourea

-

Anhydrous magnesium sulfate

-

Nitrogen gas (for inert atmosphere)

Procedure: [5][6][7][8][9][10]

-

Preparation of the Grignard Reagent:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

-

Reaction with Arsenic Trichloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of arsenic trichloride in anhydrous diethyl ether to the stirred Grignard reagent. Control the addition rate to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Distill the liquid phase from the reaction mixture.

-

Wash the remaining solid with diethyl ether and combine the ether phases.

-

To the combined ether phases, add a concentrated aqueous solution of silver nitrate to precipitate the this compound-silver nitrate complex.

-

Isolate the crystalline complex by filtration.

-

Decompose the complex by refluxing with a saturated aqueous solution of thiourea.

-

Distill the liberated this compound.

-

Dry the collected this compound over anhydrous magnesium sulfate to yield the pure product.

-

Analytical Methodologies

Accurate detection and quantification of this compound are crucial for monitoring its presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) are two powerful techniques for this purpose.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like this compound.[11][12]

Experimental Protocol:

Sample Preparation (for gaseous samples): [13]

-

Cryotrapping: Pass a known volume of the gas sample through a U-tube packed with an inert material (e.g., glass wool) and immersed in liquid nitrogen to trap the volatile arsenic species.

-

Thermal Desorption: Remove the U-tube from the liquid nitrogen and heat it to desorb the trapped compounds into the GC inlet.

Instrumentation and Conditions: [11]

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Isothermal at 50 °C or a temperature ramp depending on the complexity of the sample.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Monitor for the characteristic ions of this compound (e.g., m/z 120, 105, 90).

Quantification:

-

Prepare calibration standards of this compound in a suitable solvent or as a gas-phase standard.

-

Analyze the standards under the same GC-MS conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Analysis by HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a highly sensitive and element-specific technique for the speciation of arsenic compounds, including the metabolite of this compound, this compound oxide (TMAO), in biological samples like urine.[14][15][16][17][18]

Experimental Protocol (for this compound Oxide in Urine):

-

Thaw frozen urine samples at room temperature.

-

For direct analysis, the urine can be placed directly in the HPLC autosampler. Dilution with deionized water may be necessary for high concentration samples.

Instrumentation and Conditions: [14][16][17]

-

HPLC System:

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100).

-

Mobile Phase: A buffered aqueous solution, for example, a gradient of ammonium carbonate.

-

Flow Rate: Typically 1 mL/min.

-

-

ICP-MS System:

-

Nebulizer: MicroMist glass concentric nebulizer.

-

RF Power: ~1550 W.

-

Gas Flows: Optimized for sensitivity.

-

Monitored m/z: 75 (for arsenic).

-

Reaction Cell (if available): Use of a gas like hydrogen can help reduce polyatomic interferences.

-

Quantification:

-

Prepare calibration standards for this compound oxide in a matrix that mimics urine.

-

Analyze the standards using the same HPLC-ICP-MS method.

-

Construct a calibration curve and determine the concentration of TMAO in the urine samples.

Toxicology

The toxicity of this compound is a subject of considerable interest. While historically considered highly toxic, recent studies have shown it to be significantly less toxic than inorganic arsenic compounds like arsine.[2][19][20]

Acute Toxicity

| Species | Route | Parameter | Value | Reference(s) |

| Mouse | Oral | LD₅₀ | 7870 mg/kg | [2][3][19] |

| Mouse | Inhalation (4 hr) | LC₅₀ | 20,500 ppm | [3][4] |

| Hamster | Oral | Mild, transient hemolysis | 750 mg/kg | [19] |

Dermal and Other Routes

There is a lack of specific quantitative data for the dermal toxicity of this compound.[1] However, it is classified as causing skin irritation.[3] General exposure routes are oral, inhalation, and dermal.[3][21]

Sub-chronic and Chronic Toxicity

Metabolism and Signaling Pathways

Understanding the metabolic fate of this compound is crucial for assessing its biological impact.

In Vivo Metabolism: Oxidation to this compound Oxide

In mammals, this compound is rapidly metabolized in vivo through oxidation to form this compound oxide (TMAO).[19] TMAO is a less toxic, water-soluble compound that is readily excreted in the urine, contributing to the relatively low toxicity of this compound.[19][27] This metabolic process is a key detoxification pathway.

Environmental Biogenesis: Microbial Methylation of Arsenic

In the environment, this compound is a product of the microbial biomethylation of inorganic arsenic.[2][28] This process is a natural detoxification mechanism for certain microorganisms. The pathway, often referred to as the Challenger pathway, involves a series of reduction and oxidative methylation steps.

Applications

The primary industrial application of this compound is in the microelectronics industry as a source of arsenic for the production of III-V semiconductor materials, such as gallium arsenide (GaAs), through metal-organic chemical vapor deposition (MOCVD).[3] It is also used as a building block for the synthesis of other organoarsenic compounds and as a ligand in coordination chemistry.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, pyrophoric, and toxic if swallowed or inhaled.[1][3] It also causes skin and serious eye irritation.[3] All handling should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment, including gloves and safety glasses.[1]

Conclusion

This compound is a compound of significant scientific and industrial importance. While its toxicity is lower than that of inorganic arsenic compounds, it remains a hazardous material that requires careful handling. This technical guide has provided a detailed overview of its properties, synthesis, analysis, toxicology, and metabolism to serve as a valuable resource for the scientific community. Further research into its sub-chronic and chronic toxicity would provide a more complete understanding of its long-term health effects.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. scielo.br [scielo.br]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. thescipub.com [thescipub.com]

- 13. Analysis of Arsenical Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wwwn.cdc.gov [wwwn.cdc.gov]

- 16. agilent.com [agilent.com]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 18. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicity and metabolism of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The toxicity of this compound : an urban myth - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B413752N [pubs.rsc.org]

- 21. This compound oxide | C3H9AsO | CID 104930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. ojs.ikm.mk [ojs.ikm.mk]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. researchgate.net [researchgate.net]

- 28. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylarsine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylarsine ((CH₃)₃As), a volatile, colorless liquid with a characteristic garlic-like odor, is a significant organoarsenic compound with diverse applications and biological relevance.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and biological interactions of this compound. Key quantitative data are presented in structured tables for clarity. Detailed experimental protocols for its synthesis and analysis, alongside safety and handling procedures, are outlined to inform laboratory practices. Furthermore, this guide elucidates the biochemical pathways of its microbial production and mammalian metabolism, accompanied by visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[2] It is slightly soluble in water but shows good solubility in organic solvents.[2] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₉As | [3] |

| Molecular Weight | 120.03 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Garlic-like | [2] |

| Melting Point | -87.3 °C | [2] |

| Boiling Point | 51-56 °C | [2] |

| Density | 1.124 g/cm³ | [2] |

| Flash Point | -25 °C | [2] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [2] |

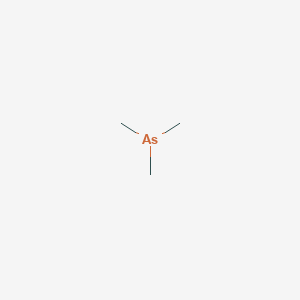

Molecular Structure

This compound adopts a trigonal pyramidal geometry, as predicted by VSEPR theory. The arsenic atom is at the apex, bonded to three methyl groups. The As-C bond length and C-As-C bond angle have been determined experimentally.

| Structural Parameter | Value | References |

| Coordination Geometry | Trigonal pyramidal | [2] |

| As-C Bond Length | 1.519 Å | [2] |

| C-As-C Bond Angle | 91.83° | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ~0.8-1.5 | Singlet |

| ¹³C NMR | ~10-20 | Singlet |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The parent ion and major fragments are summarized below.

| m/z | Ion |

| 120 | [As(CH₃)₃]⁺ (Molecular Ion) |

| 105 | [As(CH₃)₂]⁺ |

| 90 | [As(CH₃)]⁺ |

| 75 | [As]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and As-C bonds.

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretching |

| ~1450 | C-H bending |

| ~600-500 | As-C stretching |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Arsenic trichloride (AsCl₃)

-

Methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).

-

Cool the flask in an ice bath.

-

Add a solution of arsenic trichloride in anhydrous diethyl ether to the flask.

-

Slowly add a solution of methylmagnesium iodide or bromide in diethyl ether from the dropping funnel to the stirred solution of arsenic trichloride. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

The diethyl ether can be carefully removed by distillation. The remaining liquid is crude this compound, which can be further purified by fractional distillation.

Workflow for this compound Synthesis:

Determination of Acute Oral Toxicity (LD50)

The following is a generalized protocol based on OECD guidelines for determining the acute oral LD50 of a substance in mice.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Male and female laboratory mice (e.g., Swiss albino) of similar age and weight

-

Oral gavage needles

-

Animal cages with appropriate bedding, food, and water

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least 5 days prior to the experiment.

-

Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

-

Animal Grouping: Randomly assign the animals to different dose groups, including a control group that receives only the vehicle. A typical study might use 5-10 animals per group.

-

Fasting: Fast the animals overnight (with access to water) before dosing.

-

Administration: Administer the prepared doses of this compound to the respective groups via oral gavage.

-

Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours after administration and then periodically for up to 14 days. Record all clinical signs, including changes in skin, fur, eyes, and behavior.

-

Data Collection: Record the number of mortalities in each group at 24 hours and at the end of the 14-day observation period.

-

LD50 Calculation: Use a suitable statistical method (e.g., probit analysis) to calculate the LD50 value. The oral LD50 for this compound in mice has been reported to be 7870 mg/kg.[1]

Biochemical Pathways

Microbial Biomethylation of Arsenic

Certain microorganisms can detoxify inorganic arsenic by converting it into the volatile this compound. This process is a key part of the global arsenic cycle. The pathway involves the enzymatic transfer of methyl groups from S-adenosylmethionine (SAM) to arsenite (As(III)). The arsM gene encodes the arsenite S-adenosylmethionine methyltransferase enzyme that catalyzes this reaction.[4]

Mammalian Metabolism

In mammals, this compound is metabolized primarily in the liver. It undergoes oxidation to form this compound oxide (TMAO), a much less toxic and water-soluble compound that is readily excreted in the urine.[1] This detoxification pathway is thought to be catalyzed by flavin-containing monooxygenases (FMOs).

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood or glovebox.[5] It is pyrophoric and can ignite on contact with air.[2] It is also toxic if inhaled or ingested.[3]

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical-resistant gloves (e.g., neoprene or butyl rubber)

-

Safety goggles and a face shield

Handling:

-

Always work under an inert atmosphere (e.g., nitrogen or argon).

-

Use glassware and equipment that are free from moisture.

-

Avoid contact with skin and eyes.

-

Have appropriate fire-extinguishing media (e.g., dry powder) readily available.

Disposal:

-

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Small quantities can be carefully quenched by slow addition to a solution of a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions.

Conclusion

This compound is an organoarsenic compound of significant interest due to its role in the electronics industry and its formation through microbial activity. A thorough understanding of its chemical properties, structure, and biological interactions is essential for its safe handling and for appreciating its environmental and toxicological implications. This guide provides a foundational resource for professionals working with or studying this compound, emphasizing safe laboratory practices and a detailed understanding of its chemical and biological behavior.

References

- 1. Toxicity and metabolism of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. airgas.com [airgas.com]

The Biogenesis and Environmental Presence of Trimethylarsine: A Technical Guide

Abstract

Trimethylarsine (TMA), a volatile organoarsenic compound, is a significant component of the global arsenic biogeochemical cycle. Primarily produced through the microbial methylation of inorganic arsenic, TMA is found in various anoxic environments. This technical guide provides an in-depth overview of the natural sources and environmental occurrence of this compound. It details the biomethylation pathways responsible for its formation, summarizes quantitative data on its presence in different environmental matrices, and outlines experimental protocols for its detection and analysis. Furthermore, this guide illustrates key biochemical and signaling pathways associated with arsenic metabolism and its cellular effects, providing valuable information for researchers, scientists, and professionals in drug development.

Introduction

Arsenic, a ubiquitous metalloid, undergoes complex biogeochemical transformations in the environment. One of the key processes in this cycle is biomethylation, which leads to the formation of various organoarsenic compounds, including the volatile gas this compound ((CH₃)₃As), often abbreviated as TMA.[1] Historically known as "Gosio gas," TMA was first identified in the late 19th century as a volatile product from moldy wallpaper containing arsenic-based pigments.[2] While initially thought to be highly toxic, recent studies suggest that TMA itself has relatively low toxicity.[3] However, the intermediate trivalent methylated species formed during its biosynthesis are more toxic than inorganic arsenic.[4] Understanding the sources, environmental fate, and biological pathways associated with TMA is crucial for assessing its environmental impact and toxicological significance.

Natural Sources of this compound

The primary natural source of this compound is the biomethylation of inorganic arsenic by a wide range of microorganisms. This process is a crucial part of the global arsenic cycle.[2][5]

-

Microbial Biomethylation: A diverse array of microorganisms, including bacteria, archaea, and fungi, are capable of methylating inorganic arsenic to produce TMA.[2][6][7] This biological transformation is considered a detoxification mechanism for the microorganisms, as the volatile TMA can be readily purged from the cell, reducing the intracellular arsenic burden.[4][8]

-

Geochemical Environments: TMA is predominantly generated in anoxic environments where microbial activity is high and inorganic arsenic is available. These environments include:

Environmental Occurrence of this compound

This compound has been detected in various environmental compartments, primarily in the gaseous phase due to its volatility. Its oxidized, non-volatile form, this compound oxide (TMAO), is also found in the environment.

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations and fluxes of this compound in different environmental media.

Table 1: Concentration of this compound in Gaseous Environments

| Environment | Concentration Range | Predominant Arsenic Species | Reference(s) |

| Landfill Gas (Germany, Canada, USA) | Trace levels (parts per billion) | This compound | [1][2] |

| Natural Gas | 17.8 ng/L (As) (gas phase) | This compound | [11] |

| Air above Paddy Soils | Not explicitly quantified, but detected | Dimethylarsine, this compound | [2] |

Table 2: Flux of Arsines from Soils and Sediments

| Soil/Sediment Type | Arsine Flux Rate | Predominant Arsine Species | Reference(s) |

| Low-level polluted paddy soils | Up to 240 mg/ha/year | This compound | [9][12] |

| Various soils under reducing conditions | 0.5 to 70 µg/kg/year | AsH₃, MeAsH₂, Me₂AsH, and TMAs | [9][12] |

| Mining-contaminated lake sediments | 48–956 µg/m²/day (as As) | Not specified | [13][14] |

Biochemical Pathway of this compound Formation

The biomethylation of inorganic arsenic to this compound is a stepwise process involving sequential reduction and oxidative methylation reactions. The most widely accepted model for this process is the Challenger pathway.

The Challenger Pathway

Proposed by Frederick Challenger, this pathway describes the conversion of inorganic arsenate (As(V)) to this compound.[5][15] The key steps are:

-

Reduction: Arsenate (As(V)) is reduced to arsenite (As(III)).

-

Oxidative Methylation: Arsenite is methylated to form monomethylarsonic acid (MMA(V)). The methyl group donor is typically S-adenosylmethionine (SAM).

-

Reduction: MMA(V) is reduced to monomethylarsonous acid (MMA(III)).

-

Oxidative Methylation: MMA(III) is methylated to form dimethylarsinic acid (DMA(V)).

-

Reduction: DMA(V) is reduced to dimethylarsinous acid (DMA(III)).

-

Oxidative Methylation: DMA(III) is methylated to form this compound oxide (TMAO).

-

Reduction: TMAO is reduced to this compound (TMA).

Enzymology of Arsenic Biomethylation

The key enzyme responsible for catalyzing the methylation steps in this pathway in microorganisms is Arsenite S-adenosylmethionine methyltransferase (ArsM) .[2][4][5] This enzyme facilitates the transfer of methyl groups from SAM to trivalent arsenic species.

Experimental Protocols

Accurate quantification of this compound in environmental samples requires sensitive and specific analytical techniques. The following sections outline generalized protocols for the analysis of TMA in gaseous and solid matrices.

Analysis of this compound in Gaseous Samples (e.g., Landfill Gas, Air)

This protocol is based on gas chromatography-mass spectrometry (GC-MS), a common and reliable method for the analysis of volatile organic compounds.[7][16]

Objective: To quantify the concentration of this compound in a gaseous sample.

Materials:

-

Gas-tight syringes or SUMMA canisters for sample collection.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Cryotrap or thermal desorption unit for sample preconcentration.

-

Helium or other suitable carrier gas.

-

This compound standard for calibration.

Procedure:

-

Sample Collection: Collect the gas sample in a pre-cleaned, evacuated SUMMA canister or using a gas-tight syringe. Ensure that the sampling container is inert to prevent adsorption of TMA.

-

Sample Preconcentration (Optional but Recommended): For trace-level analysis, pass a known volume of the gas sample through a cryotrap (cooled with liquid nitrogen) or a sorbent tube to concentrate the volatile arsenic species.

-

Thermal Desorption and Injection: If a sorbent tube is used, thermally desorb the trapped analytes into the GC injection port. If a cryotrap is used, rapidly heat the trap to introduce the analytes into the GC column.

-

Gas Chromatographic Separation:

-

Column: Use a capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or mid-polar column).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points.

-

Carrier Gas Flow: Maintain a constant flow of the carrier gas (e.g., helium at 1-2 mL/min).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use electron ionization (EI).

-

Scan Mode: Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring for the characteristic ions of this compound (e.g., m/z 120, 105, 90).

-

-

Quantification: Prepare a calibration curve using known concentrations of a this compound standard. Quantify the TMA in the sample by comparing its peak area to the calibration curve.

Measurement of this compound Flux from Soils and Sediments

This protocol utilizes a dynamic flux chamber coupled with a trapping system to measure the emission rate of TMA from a solid matrix.[9][17]

Objective: To determine the flux of this compound from a soil or sediment surface.

Materials:

-

Dynamic flux chamber (an enclosed chamber with an inlet and outlet for gas flow).

-

Inert gas supply (e.g., nitrogen or zero air).

-

Mass flow controllers.

-

Sorbent tubes (e.g., containing Tenax® or a similar adsorbent) for trapping volatile compounds.

-

Sampling pump.

-

GC-MS or other suitable analytical instrument for TMA analysis.

Procedure:

-

Chamber Placement: Gently place the flux chamber onto the soil or sediment surface, ensuring a good seal to prevent leaks.

-

Gas Flow: Introduce a controlled flow of inert gas into the chamber inlet. The flow rate should be sufficient to create a slight positive pressure and sweep the headspace gases towards the outlet.

-

Sample Collection: Connect a sorbent tube to the chamber outlet and draw a known volume of the exiting gas through the tube using a sampling pump. Record the sampling time and flow rate.

-

Sample Analysis: Analyze the sorbent tube for this compound using the thermal desorption GC-MS method described in Protocol 5.1.

-

Flux Calculation: Calculate the flux (F) of this compound using the following formula:

F = (C * Q) / A

Where:

-

F = Flux (e.g., in µg/m²/h)

-

C = Concentration of this compound in the outlet gas (e.g., in µg/m³)

-

Q = Flow rate of the sweep gas through the chamber (e.g., in m³/h)

-

A = Surface area covered by the chamber (e.g., in m²)

-

Cellular and Signaling Pathways

While there is a substantial body of research on the cellular and signaling effects of inorganic arsenic and its trivalent methylated intermediates (MMA(III) and DMA(III)), specific studies on the direct signaling pathways affected by this compound are limited. It is known that TMAO, the oxidized form of TMA, can induce oxidative DNA damage and enhance cell proliferation in animal models.[2][5] Furthermore, in vitro studies have shown that TMA can be genotoxic.[18]

Given the available evidence, it is plausible that the toxic effects of arsenic species, including the precursors to TMA, are mediated through the induction of oxidative stress and the subsequent modulation of key signaling pathways.

Arsenic-Induced Oxidative Stress

Trivalent arsenic species are known to bind to sulfhydryl groups in proteins and peptides, including glutathione (GSH), a major cellular antioxidant. This interaction can deplete GSH levels and lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress.[6][10] Oxidative stress can damage cellular components, including DNA, lipids, and proteins.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Studies have shown that arsenic species can modulate this pathway, often in a biphasic manner, where low concentrations can activate the pathway, while higher concentrations can be inhibitory.[15] The activation of this pathway by arsenic has been implicated in carcinogenesis.

References

- 1. Monomethylated trivalent arsenic species disrupt steroid receptor interactions with their DNA response elements at non-cytotoxic cellular concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver tumorigenicity of this compound oxide in male Fischer 344 rats--association with oxidative DNA damage and enhanced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synergic effect of arsenic exposure related methylation changes in three cohorts exposed to levels of this toxicant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Reactive Oxygen Species in Arsenic Toxicity [mdpi.com]

- 11. ccme.ca [ccme.ca]

- 12. gcms.cz [gcms.cz]

- 13. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A systematic review and meta-analysis of bidirectional effect of arsenic on ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions with Arsenic: Mechanisms of Toxicity and Cellular Resistance in Eukaryotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Microbial Biosynthesis of Trimethylarsine: A Technical Guide

Abstract

The microbial methylation of arsenic is a critical biogeochemical process that transforms toxic inorganic arsenic species into organoarsenical compounds, culminating in the production of the volatile gas trimethylarsine (TMA). This process, primarily understood as a detoxification mechanism in microbes, is catalyzed by the enzyme Arsenite (As(III)) S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM. This technical guide provides an in-depth examination of the core biosynthetic pathway of this compound, consolidates available quantitative data, presents detailed experimental protocols for analysis, and illustrates key processes through workflow diagrams. Understanding this pathway is crucial for fields ranging from environmental bioremediation to toxicology and drug development, where microbial metabolism of metalloids can have significant implications.

The Core Biosynthetic Pathway

The microbial biosynthesis of this compound is a sequential, three-step methylation process that begins with the trivalent inorganic arsenite (As(III)). The central catalyst for this pathway is the ArsM enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1]

The pathway proceeds as follows:

-

First Methylation: ArsM catalyzes the transfer of a methyl group from SAM to arsenite (As(III)), forming monomethylarsonous acid (MAs(III)).

-

Second Methylation: The resulting MAs(III) serves as the substrate for a second methylation event, again catalyzed by ArsM, yielding dimethylarsinous acid (DMAs(III)).

-

Third Methylation and Volatilization: Finally, ArsM catalyzes the third methylation of DMAs(III) to produce the neutral, volatile compound this compound (TMAs(III)).[2] This final product can then be expelled from the cell, effectively removing the arsenic toxin from the intracellular environment.[2]

While the intermediates MAs(III) and DMAs(III) are known to be more toxic than the initial substrate As(III), they are transient within the enzymatic pathway and do not accumulate.[1] The overall process is considered a detoxification mechanism in microorganisms as it converts a soluble, toxic metalloid into a volatile, excretable gas.[2][3]

Quantitative Analysis of Arsenic Methylation

The kinetic properties of methyltransferase enzymes are essential for understanding the efficiency and rate-limiting steps of the this compound biosynthesis pathway. While detailed kinetic data for microbial ArsM enzymes that produce this compound are not extensively documented in the literature, studies on the human homolog, AS3MT, provide valuable insights into the enzyme's affinity for its substrates.

Disclaimer: The following data are derived from studies on mammalian (human and hamster) arsenic methyltransferases (AS3MT), the functional homologs of microbial ArsM. These values are presented for illustrative purposes due to the limited availability of published kinetic parameters for microbial ArsM specific to this compound production.

Table 1: Michaelis-Menten Kinetic Parameters for Arsenic Methyltransferases

| Enzyme Source | Substrate | K_m_ (μM) | V_max_ (pmol/mg protein/60 min) | Reference |

|---|---|---|---|---|

| Human AS3MT | Arsenite (As(III)) | ~1.6 | Not Reported | [1] |

| Human AS3MT | Monomethylarsonous Acid (MAs(III)) | 0.7 - 0.8 | Not Reported | [1] |

| Hamster Liver AS3MT | Arsenite (As(III)) | 1.79 | 0.022 | Not Reported |

| Hamster Liver AS3MT | Monomethylarsonic Acid (MMA(V)) | 798 | 0.007 | Not Reported |

The lower K_m_ value for MAs(III) compared to As(III) in the human enzyme suggests a higher affinity for the first methylated intermediate, facilitating its rapid conversion in the subsequent step of the pathway.[1]

Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on robust experimental methods for enzyme purification, in vitro assays, and sensitive detection of arsenic species. The following protocols are synthesized from established methodologies, primarily focused on the well-studied ArsM from Rhodopseudomonas palustris.[2][3]

Recombinant ArsM Enzyme Expression and Purification

-

Gene Cloning and Expression: The arsM gene from the source microbe (e.g., Rhodopseudomonas palustris) is cloned into an expression vector (e.g., pET28a(+)) containing an N-terminal His_6_-tag. The construct is transformed into an arsenic-sensitive Escherichia coli strain (e.g., AW3110(DE3) ΔarsRBC).

-

Culture Growth: Transformed E. coli cells are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (e.g., 25 µg/mL kanamycin) at 37°C.

-

Protein Expression Induction: When the culture reaches mid-log phase (OD_600_ ≈ 0.5-0.6), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM.

-

Cell Lysis: After further incubation, cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lysed by sonication on ice.

-

Purification: The His_6_-tagged ArsM protein is purified from the cell lysate using Ni(II)-nitrilotriacetic acid (NTA) affinity chromatography. The protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Concentration and Storage: Purified protein fractions are identified by SDS-PAGE, pooled, and concentrated using an ultrafiltration device (e.g., 10-kDa-cutoff Amicon Ultrafilter). Protein concentration is determined via a Bradford assay, and the purified enzyme is stored at -80°C.

In Vitro this compound Biosynthesis Assay

-

Reaction Mixture Preparation: The standard in vitro reaction is performed in a 50 mM potassium phosphate buffer (pH 7.4).[2] The final reaction mixture should contain:

-

Volatile Product Trapping: The reaction is conducted in a sealed, gas-tight vial (e.g., 20-mL capacity). The cap is fitted with a filter (e.g., nitrocellulose membrane) impregnated with 6% hydrogen peroxide (H_2_O_2_) to trap the volatile this compound gas by oxidizing it to the non-volatile this compound oxide (TMAO).[2]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C with gentle shaking for a specified time course (e.g., 1-18 hours).

-

Sample Collection:

-

Aqueous Phase: At each time point, an aliquot of the reaction solution is taken to analyze for soluble arsenic species (As(III), MAs, DMAs). The reaction is quenched by acidification or immediate freezing.

-

Gaseous Phase: The H_2_O_2_ filter is removed from the cap for analysis of the trapped TMAO.[2]

-

Arsenic Speciation Analysis by HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for separating and quantifying different arsenic species.

-

Sample Preparation:

-

Aqueous Samples: Reaction aliquots are centrifuged to remove any precipitate and diluted with the HPLC mobile phase.

-

Filter Samples: The H_2_O_2_ filters are digested with 70% nitric acid (HNO_3_) at 70°C for 20 minutes. The digest is then diluted for analysis.[2]

-

-

Chromatographic Separation:

-

HPLC System: An anion-exchange column (e.g., Hamilton PRP-X100) is typically used.

-

Mobile Phase: A buffered mobile phase (e.g., 20 mM ammonium carbonate, pH 8.5-9.0) is used for isocratic elution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

ICP-MS Detection:

-

Interface: The HPLC eluent is introduced into the ICP-MS nebulizer.

-

Detection: The mass spectrometer is set to monitor the arsenic mass-to-charge ratio (m/z 75).

-

Quantification: The concentration of each arsenic species is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards (As(III), MAs(V), DMAs(V), TMAO).

-

Conclusion

The microbial biosynthesis of this compound via the ArsM-catalyzed pathway represents a fundamental mechanism for arsenic detoxification in the microbial world. The conversion of toxic, soluble arsenite into a volatile gas has profound implications for the biogeochemical cycling of arsenic and presents opportunities for bioremediation strategies. While the core pathway is well-understood, further research is needed to fully characterize the kinetic parameters of ArsM enzymes from diverse microbial species to better model and predict arsenic transformation rates in various environments. The protocols and data presented in this guide offer a comprehensive foundation for researchers aiming to investigate this vital metabolic process.

References

- 1. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 2. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Trimethylarsine

This technical guide provides a comprehensive overview of the key physical characteristics of trimethylarsine, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle or research this organoarsenic compound.

Introduction

This compound ((CH₃)₃As), also known as TMA, is a volatile, colorless liquid with a distinct garlic-like odor.[1] It is a significant organoarsenic compound with applications in the microelectronics industry and as a ligand in coordination chemistry.[1][2] A thorough understanding of its physical properties is crucial for safe handling, experimental design, and process optimization. This guide focuses on two fundamental physical constants: boiling point and density.

Quantitative Data: Physical Properties of this compound

The boiling point and density of this compound have been experimentally determined and are reported in the scientific literature. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Temperature | Reference |

| Boiling Point | 50-52 °C | Not specified | [3] |

| 51 °C | Not specified | [4][5][6][7] | |

| 56 °C | Not specified | [1][8] | |

| Density | 1.124 g/cm³ | Standard state (25 °C) | [1][4][5][6] |

| 1.1330 g/cm³ | 20 °C | [3] |

Experimental Protocols

The determination of boiling point and density are fundamental laboratory procedures for the characterization of chemical substances. The following sections detail generalized methodologies for these measurements.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For a pure substance, the boiling point is a characteristic constant at a given pressure.[9] Common methods for its determination include simple distillation and the micro-boiling point method.[10][11]

3.1.1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small quantity of the liquid is available.[11][12]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or hot plate), and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a heat transfer fluid.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube as trapped air and vapor escape.[11]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

-

3.2. Determination of Density

Density is defined as the mass of a substance per unit volume.[13] For liquids, density can be determined using several methods, including the use of a pycnometer or by direct mass and volume measurements.[13][14]

3.2.1. Pycnometer Method

A pycnometer is a flask with a precisely known volume, which allows for the accurate determination of a liquid's density.[14]

-

Apparatus: Pycnometer, analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is removed.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical characteristics of a liquid compound like this compound.

Caption: Workflow for determining physical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. americanelements.com [americanelements.com]

- 5. This compound CAS#: 593-88-4 [m.chemicalbook.com]

- 6. strem.com [strem.com]

- 7. This compound | 593-88-4 [amp.chemicalbook.com]

- 8. webqc.org [webqc.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vernier.com [vernier.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. mt.com [mt.com]

An In-depth Technical Guide to Trimethylarsine: Chemical Identity, Properties, Synthesis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylarsine (TMA), an organoarsenic compound with the chemical formula (CH₃)₃As, is a colorless, pyrophoric liquid with a distinct garlic-like odor. First identified in 1854, it has gained significance in various scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and purification, and stringent safety measures required for its handling. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Chemical Identifiers and Physicochemical Properties

A clear identification of this compound is paramount for safe handling and accurate research. The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| CAS Number | 593-88-4 |

| PubChem CID | 68978 |

| IUPAC Name | Trimethylarsane |

| Synonyms | TMA, TMAs, Trimethylarsenic, Gosio gas |

| Molecular Formula | C₃H₉As |

| Molecular Weight | 120.03 g/mol |

| InChI | InChI=1S/C3H9As/c1-4(2)3/h1-3H3 |

| InChIKey | HTDIUWINAKAPER-UHFFFAOYSA-N |

| SMILES | C--INVALID-LINK--C |

| EC Number | 209-815-8 |

| RTECS Number | CH8800000 |

Table 2: Physicochemical Properties of this compound [2]

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Garlic-like |

| Density | 1.124 g/cm³ at 20 °C |

| Melting Point | -87.3 °C |

| Boiling Point | 50-52 °C |

| Flash Point | -25 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents |

| Vapor Pressure | See Table 3 |

Table 3: Vapor Pressure of this compound

| Pressure (kPa) | Temperature (°C) |

| 1.33 | -45 (extrapolated) |

| 13.3 | -5.4 |

| 100 | 52.0 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, with the Grignard reaction being a common laboratory method. The following protocol is an improved procedure that provides good yields.

Reaction: AsCl₃ + 3CH₃MgI → (CH₃)₃As + 3MgICl

Materials:

-

Arsenic trichloride (AsCl₃)

-

Magnesium turnings

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Concentrated silver nitrate solution

-

Saturated aqueous thiourea solution

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas (oxygen-free, dry)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a nitrogen line, prepare the Grignard reagent from magnesium turnings (0.99 moles) and methyl iodide (1.0 mole) in 400 mL of anhydrous diethyl ether.

-

Reaction with Arsenic Trichloride: Cool the Grignard reagent to below 0 °C using an ice bath. While stirring vigorously, add a solution of arsenic trichloride (0.3 moles) in 100 mL of anhydrous diethyl ether dropwise. Maintain the temperature below 0 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Isolation of the this compound-Silver Nitrate Adduct:

-

Distill the liquid phase from the reaction mixture.

-

Wash the remaining solid with three 50 mL portions of diethyl ether.

-

Combine the ethereal phases and treat them with a concentrated solution of silver nitrate (0.35 moles) in 50 mL of freshly boiled water.

-

Stir the mixture for one hour. A crystalline complex of this compound and silver nitrate will precipitate.

-

-

Purification of the Adduct:

-

Extract the aqueous phase twice with 100 mL portions of dichloromethane.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crystalline complex.

-

-

Decomposition of the Adduct and Purification of this compound:

-

Treat the crude complex directly with a saturated aqueous solution of thiourea at reflux.

-

Distill the liberated this compound and dry it over magnesium sulfate to yield the pure product.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis and quantification of this compound. A rapid method can be employed where gaseous samples are analyzed directly without pre-treatment, minimizing the risk of species conversion.[3] Cryogenic trapping on a GC column can be used to concentrate the analyte before detection by mass spectrometry.[3]

Spectroscopic Data

While detailed spectra are best obtained experimentally, the following provides an overview of expected spectroscopic characteristics.

-

¹H NMR: A single sharp singlet is expected for the nine equivalent protons of the three methyl groups.

-

¹³C NMR: A single resonance is expected for the three equivalent methyl carbons. PubChem indicates the availability of ¹³C NMR data.[1]

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations of the methyl groups. As-C stretching vibrations are also expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of methyl groups. PubChem indicates the availability of GC-MS data.[1]

Safety and Handling

DANGER: this compound is a highly toxic, pyrophoric, and environmentally hazardous substance.[4] It ignites spontaneously in air and reacts violently with water.[2] All handling must be conducted with extreme caution by trained personnel in a controlled environment.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

-

Skin Protection: Wear a fire-resistant lab coat, chemical-resistant apron, and heavy-duty, chemical-resistant gloves.[4]

-

Respiratory Protection: Work must be performed in a certified chemical fume hood or a glove box under an inert atmosphere.[5] If there is a risk of exposure, a full-face respirator with an appropriate cartridge is mandatory.[4]

Handling Procedures:

-

All manipulations must be carried out under an inert, dry atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[5]

-

Use glassware that has been oven-dried and cooled under an inert atmosphere.

-

Transfer this compound using syringe or cannula techniques.

-

Keep combustible materials away from the work area.

-

Store in a cool, dry, well-ventilated area away from sources of ignition and moisture, under an inert atmosphere.[5]

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area immediately. Do not attempt to clean it up without proper training and equipment.

-

For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of inhalation, move to fresh air and seek immediate medical attention.

-

In case of fire, use a Class D fire extinguisher (for flammable metals). Do not use water, carbon dioxide, or halogenated extinguishing agents.

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4]

Toxicology

This compound is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[4] While some studies suggest it has lower acute toxicity compared to inorganic arsenic compounds, it is a potent genotoxin in vitro, capable of causing DNA damage.

Logical Relationships and Pathways

The following diagram illustrates the relationship between arsine, this compound, and its oxidation product, this compound oxide.

Caption: Relationship between Arsine, this compound, and this compound Oxide.

Conclusion

This compound is a valuable compound in various research and industrial applications, particularly in the microelectronics sector. However, its hazardous properties necessitate a thorough understanding of its chemical characteristics and strict adherence to safety protocols. This guide provides essential information for the safe and effective use of this compound, emphasizing the importance of preparedness, proper handling techniques, and emergency procedures. Researchers and professionals must always consult the most current safety data sheets and institutional guidelines before working with this compound.

References

An In-depth Technical Guide to the Molecular Geometry of Trimethylarsine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of trimethylarsine (As(CH₃)₃), a volatile organoarsenic compound. The document details the theoretical basis for its structure, the experimental methodologies used for its determination, and key quantitative data. This information is crucial for professionals in fields where molecular structure dictates reactivity, intermolecular interactions, and biological activity.

Theoretical Framework: VSEPR Theory

The molecular geometry of this compound can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central arsenic atom is bonded to three methyl groups and has one lone pair of electrons.

-

Central Atom (A): Arsenic (As)

-

Bonded Atoms (X): 3 Methyl (CH₃) groups

-

Lone Pairs (E): 1

This configuration is classified as AX₃E₁ . According to VSEPR theory, the four electron pairs (three bonding pairs and one lone pair) arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, the presence of the lone pair, which exerts greater repulsive forces than bonding pairs, compresses the bond angles between the methyl groups. This results in a trigonal pyramidal molecular geometry.

The Pivotal Role of Trimethylarsine in the Global Arsenic Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic, a ubiquitous and toxic metalloid, undergoes complex biogeochemical cycling, profoundly influenced by microbial transformations. A key volatile species in this cycle is trimethylarsine (TMA), a product of arsenic biomethylation. This technical guide provides an in-depth exploration of the formation, fate, and significance of TMA in the global arsenic cycle. It synthesizes current knowledge on the microbial pathways leading to TMA production, its volatilization from terrestrial and aquatic environments, and its subsequent atmospheric transformations. This document also presents quantitative data on TMA concentrations and fluxes, details key experimental protocols for its study, and visualizes the central pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers in environmental science, microbiology, and toxicology.

Introduction

The global arsenic cycle is a complex interplay of geological, chemical, and biological processes that mobilize and transform arsenic species in the environment. Microbial activities are central to this cycle, mediating redox transformations and biomethylation, which significantly alter arsenic's mobility, toxicity, and fate. This compound (TMA), a volatile and relatively low-toxicity organoarsenic compound, is a critical component of this cycle, representing a major pathway for arsenic removal from contaminated soils and waters and its transport into the atmosphere.[1][2] Understanding the mechanisms of TMA formation and its environmental behavior is crucial for assessing arsenic's long-range transport and developing effective bioremediation strategies.

Biomethylation: The Genesis of this compound

The primary mechanism for TMA formation is the biomethylation of inorganic arsenic, a process carried out by a diverse range of microorganisms, including bacteria, archaea, and fungi.[2][3] This process is generally considered a detoxification mechanism, as it converts more toxic inorganic arsenic species into a less toxic, volatile form that can be purged from the cell.[4]

The most widely accepted pathway for arsenic biomethylation is the Challenger pathway, which involves a series of alternating reduction and oxidative methylation steps.[3][5] In this pathway, arsenate (As(V)) is first reduced to arsenite (As(III)). Arsenite then undergoes oxidative methylation to form monomethylarsonic acid (MMA(V)), which is subsequently reduced to monomethylarsonous acid (MMA(III)). This cycle of reduction and oxidative methylation continues, producing dimethylarsinic acid (DMA(V)) and dimethylarsinous acid (DMA(III)), and finally, the volatile this compound (TMA).[6] The methyl donor in this process is typically S-adenosylmethionine (SAM).[7]

A key enzyme responsible for this transformation is arsenite S-adenosylmethionine methyltransferase (ArsM).[8][9] The arsM gene has been identified in a wide array of microorganisms, highlighting the widespread nature of arsenic methylation in the environment.[8]

Quantitative Data on this compound in the Environment

The production and presence of this compound and its oxidation product, this compound oxide (TMAO), have been quantified in various environmental compartments. The following tables summarize key quantitative findings from the literature.

Table 1: Atmospheric Concentrations of this compound (TMA) and this compound Oxide (TMAO)

| Location | Compound | Concentration Range | Notes | Reference(s) |

| Two locations in Argentina | TMAO | 4 - 60 pg As/m³ | Predominant organoarsenical in PM10 samples. | [10][11] |

| Semirural area (during Saharan dust events) | TMAO | Higher concentrations during colder months | iAs(V) was the most abundant species, followed by TMAO. | [12] |

| High-altitude site (Jungfraujoch, Switzerland) | TMAO | Median: 0.95 pg/m³ (cloud water) | Concentrations in cloud water were generally higher than in precipitation. | [13] |

| Urban and forest areas | Total As | 0.045–4.5 µg/L (urban precipitation), 0.137–1210 µg/L (forest precipitation) | Illustrates the variability of atmospheric arsenic deposition. | [13] |

Table 2: Volatilization Rates of Arsines from Soil

| Soil Type | Condition | Volatilization Rate | Predominant Species | Reference(s) |

| Low-level polluted paddy soils (11.3 ± 0.9 mg/kg As) | Field measurement | Up to 240 mg/ha/year | This compound (TMAs) | [14] |

| Various soils (upland peats to mine-spoils) | Microcosm studies with organic matter amendment | 0.5 to 70 µg/kg/year | AsH₃, MeAsH₂, Me₂AsH, and TMAs | [14] |

| Arsenic-contaminated soil (20.0 mg/kg As) | Inoculated with GE P. putida | 9-fold higher than wild type | Dimethylarsine (21%) and this compound (10%) | [15] |

| Arsenic-contaminated paddy soil | Amended with 10% clover | Significantly higher than control | This compound (TMAs) | [16] |

Table 3: Microbial Production of this compound

| Microorganism | Condition | Production/Transformation | Notes | Reference(s) |

| Pseudomonas putida KT2440 (genetically engineered with arsM) | 25 µM arsenite/arsenate | 10 ± 1.2% of total added arsenic volatilized as TMAs(III) | Predominant volatile species were dimethylarsine and this compound. | [15] |

| Bacterial strain SM-1 (from arsenic-contaminated paddy soil) | 10 µM arsenite | Nearly half of the total As converted to this compound gas within 24h | Also produced dimethylarsenate and this compound oxide in the medium. | [5][17] |

| Seven different microbial strains expressing putative ArsM proteins | Laboratory culture | 2–71% of arsenic transformed to TMAsO | All tested proteins were functional As(III) methyltransferases. | [9] |

Experimental Protocols

Analysis of Volatile Arsenic Species (including this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a rapid method for the determination of volatile arsenic species such as arsine, monomethylarsine, dimethylarsine, and this compound in gas samples.[18]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Gas-tight syringe for sample injection

Procedure:

-

Sample Collection: Collect gas samples in a gas-tight container or bag.

-

Direct Injection: Using a gas-tight syringe, directly inject a known volume of the gas sample into the GC-MS injection port. No pre-treatment is necessary, which minimizes the risk of species conversion.[18]

-

GC Separation: Separate the volatile arsenic species on a suitable capillary column. The specific column and temperature program will depend on the instrument and target analytes.

-

MS Detection: Detect the eluting compounds using the mass spectrometer, typically in electron impact (EI) mode. Monitor for characteristic ions of each arsine species.

-

Quantification: Prepare calibration standards for each target arsine. For arsine, monomethylarsine, and dimethylarsine, standards can be generated by the reaction of their corresponding acids (arsenic acid, monomethylarsonic acid, or dimethylarsinic acid) with a reducing agent like sodium borohydride.[18] this compound is commercially available as a liquid for standard preparation.[18]

Detection Limits: Detection limits are typically in the range of 24–174 pg per species.[18]

Trapping and Analysis of Volatilized this compound from Microbial Cultures or Soil Microcosms

This method is used to capture and quantify this compound produced by microorganisms.

Materials:

-

Sealed incubation vials (e.g., 20-mL vials)

-

Nitrocellulose membrane filters

-

6% Hydrogen peroxide (H₂O₂)

-

70% Nitric acid (HNO₃)

-

High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

Procedure:

-

Incubation Setup: Perform microbial methylation reactions in capped 20-mL vials.[8]

-

Trapping: Place two 2-cm nitrocellulose membrane filters in the cap of each vial. Impregnate the filters with 0.15 mL of 6% H₂O₂. The H₂O₂ will oxidize the volatile this compound (TMA(III)) to the non-volatile this compound oxide (TMAO), trapping it on the filter.[8]

-

Incubation: Incubate the vials under the desired experimental conditions (e.g., specific time, temperature, and substrate concentrations).

-

Filter Digestion: After the incubation period, carefully remove the filters from the caps. Digest the filters with 0.2 mL of 70% HNO₃ at 70°C for 20 minutes.[8]

-

Sample Preparation: Dilute the digested sample 20-fold with deionized water.[8]

-

Analysis: Analyze the diluted sample for TMAO using HPLC-ICP-MS.

Measurement of Arsenic Biomethylation by a Pure Microbial Culture

This protocol outlines the steps to assess the ability of a pure microbial culture to methylate arsenic.

Materials:

-

Appropriate growth medium for the test organism

-

Sodium arsenite (As(III)) stock solution

-

Sterile culture tubes or flasks

-

Incubator

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC-ICP-MS for arsenic speciation analysis

Procedure:

-

Culture Preparation: Grow the microbial strain to the exponential phase in its appropriate liquid medium.

-

Inoculation: Inoculate fresh media with the microbial culture. Include an uninoculated control for each condition.

-

Arsenic Amendment: Amend the cultures with a known concentration of sodium arsenite (e.g., 10 µM).[17]

-

Incubation: Incubate the cultures under optimal growth conditions for a defined period (e.g., 24 hours).

-

Sampling and Preparation: At desired time points, collect an aliquot of the culture. Centrifuge to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

-

Arsenic Speciation Analysis: Analyze the filtered supernatant for different arsenic species (arsenite, arsenate, MMA, DMA, TMAO) using HPLC-ICP-MS.

-

Volatile Arsenic Analysis (Optional): If measuring volatilization, use the trapping method described in Protocol 4.2.

Visualizing Key Pathways and Workflows

The Challenger Pathway for Arsenic Biomethylation

Caption: The Challenger Pathway for the biomethylation of arsenic.

Experimental Workflow for Measuring Arsenic Volatilization from Soil

Caption: Workflow for measuring arsenic volatilization from soil microcosms.

Role of this compound in the Global Arsenic Cycle

Caption: The role of this compound in the global arsenic cycle.

Conclusion